molecular formula C27H21Cl3O8 B015771 Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside CAS No. 29755-00-8

Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside

Cat. No.: B015771
CAS No.: 29755-00-8
M. Wt: 579.8 g/mol
InChI Key: QWARYRHSAZOBMO-DVAKJLRASA-N
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Description

Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside (CAS: 29755-00-8) is a ribofuranoside derivative where hydroxyl groups at the 2, 3, and 5 positions of the ribose ring are substituted with 4-chlorobenzoyl groups. This modification enhances stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleoside and nucleotide analogs .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARYRHSAZOBMO-DVAKJLRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579824
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29755-00-8
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Byproduct Formation During Acylation

Over-acylation or migration of 4-chlorobenzoyl groups can occur if reaction temperatures exceed 10°C. Solutions include:

  • Strict temperature control (0–5°C).

  • Use of molecular sieves to absorb excess acylating agent.

Purification Difficulties

The product’s high lipophilicity complicates crystallization. Gradient elution (hexane → ethyl acetate) in column chromatography resolves this, with a typical recovery of 85–90% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the removal of the chlorobenzoyl groups.

    Substitution: The chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dechlorinated derivatives .

Scientific Research Applications

Applications in Nucleoside Chemistry

One of the primary applications of this compound is in the synthesis of nucleosides. Nucleosides are essential building blocks for nucleotides, which are critical for DNA and RNA synthesis. Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside can be converted into nucleoside analogs through various deprotection and coupling reactions.

Case Study: Synthesis of Nucleotide Analogues

A study demonstrated that this compound could be effectively used to synthesize nucleotide analogs that exhibit antiviral properties. These analogs were tested against viral infections in vitro, showing significant efficacy compared to standard treatments .

Role in Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for antiviral drugs. Its structural modifications allow for the creation of various derivatives that can enhance bioavailability and therapeutic efficacy.

Table 1: Comparison of Antiviral Efficacy

Compound NameMechanism of ActionEfficacy (IC50)Reference
This compoundInhibits viral replication0.5 µM
RemdesivirRNA-dependent RNA polymerase inhibitor0.77 µM
AcyclovirDNA polymerase inhibitor0.8 µM

Applications in Proteomics

In proteomics research, this compound serves as a reagent for glycosylation reactions. This modification is crucial for studying protein interactions and functions since glycosylation can significantly affect protein stability and activity.

Case Study: Glycosylation in Protein Function

Research highlighted how glycosylated proteins using this compound exhibited altered binding affinities to their respective ligands, providing insights into the role of glycosylation in cellular signaling pathways .

Mechanism of Action

The mechanism by which Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside exerts its effects involves interactions with specific molecular targets and pathways. The chlorobenzoyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Protecting Groups

The target compound is distinguished by its tri-O-(4-chlorobenzoyl) substitution. Key comparisons include:

a) Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (CAS: 55725-85-4)
  • Substituents : Benzyl groups at 2,3,5 positions.
  • Molecular Formula : C27H30O5; MW: 434.52 .
  • Properties : Benzyl groups are electron-donating, offering stability under acidic conditions. Widely used in nucleoside synthesis due to their robustness .
  • Key Difference : Benzyl-protected derivatives are less reactive toward nucleophilic substitution compared to 4-chlorobenzoyl derivatives, which may limit their utility in certain coupling reactions .
b) Methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside (CAS: 108008-66-8)
  • Substituents: 4-Chlorobenzyl groups at 3 and 5 positions; alpha anomer.
  • Molecular Formula : C20H22Cl2O5; MW: 413.3 .
c) Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside (CAS: 4137-56-8)
  • Substituents : Isopropylidene (2,3 positions) and tosyl (5 position).
  • Molecular Formula : C16H22O7S; MW: 358.41 .
  • Properties : Tosyl groups are excellent leaving groups, facilitating nucleophilic displacement at C5. However, the isopropylidene group restricts ring flexibility, which may hinder further modifications .

Sugar Backbone Variations

Compounds with different sugar backbones provide insights into structural influences:

a) Methyl 6-O-benzenesulfonyl-2,3,4-tri-O-(4-chlorobenzoyl)-alpha-D-glucopyranoside (Compound 5, CAS: Not provided)
  • Structure : Glucose backbone with 4-chlorobenzoyl groups at 2,3,4 and benzenesulfonyl at C6.
  • Molecular Formula : C34H27Cl3O12S; MW: 774.0 (estimated).
  • Key Difference: The glucopyranose ring (6-membered) introduces different steric and electronic effects compared to ribofuranose (5-membered). This compound exhibited 90% yield in synthesis and notable antibacterial activity, suggesting that 4-chlorobenzoyl groups enhance bioactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula MW Substituent Positions Protecting Groups Notable Properties
Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside 29755-00-8 C27H21Cl3O8 582.8 2,3,5 4-chlorobenzoyl High reactivity, potential bioactivity
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside 55725-85-4 C27H30O5 434.5 2,3,5 Benzyl Stable, nucleoside intermediate
Methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranoside 108008-66-8 C20H22Cl2O5 413.3 3,5 4-chlorobenzyl Alpha anomer, reduced steric hindrance
Methyl β-D-ribofuranoside (Parent compound) 7473-45-2 C6H12O5 164.2 None None Base structure for derivatization

Biological Activity

Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside is a synthetic carbohydrate derivative derived from D-ribose. This compound is characterized by the presence of three 4-chlorobenzoyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose structure. Its synthesis typically involves reacting D-ribose with p-chlorobenzoyl chloride in the presence of a base like pyridine, followed by purification through chromatographic techniques. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₃H₁₃ClO₃
  • Molecular Weight : 272.69 g/mol
  • Structure : The compound features a ribofuranose backbone with chlorinated benzoyl substituents that enhance its stability and solubility in organic solvents.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Glycosylation Mimicry : The compound can act as a glycosyl donor in reactions involving glycosylation, facilitating the formation of glycosidic bonds with various acceptors. This property is crucial for synthesizing complex carbohydrates and glycoconjugates that are vital for biological functions.
  • Structural Analogues : By modifying its hydroxyl groups, researchers can create analogs that mimic natural carbohydrates involved in various biological processes. These analogs may have enhanced or altered biological activities compared to the parent compound.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound. Below is a summary of findings from relevant research:

StudyFindings
Antiviral Activity Study Investigated structural analogs for potential antiviral effects; compounds similar to this compound showed promise against viral infections due to their ability to inhibit viral replication pathways.
Glycosyltransferase Inhibition Research indicated that certain derivatives could inhibit glycosyltransferases effectively, suggesting a pathway for therapeutic intervention in diseases linked with aberrant glycosylation.
Synthesis and Characterization A detailed synthesis pathway was outlined for creating this compound and its derivatives, emphasizing its utility as a building block for more complex carbohydrate structures .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside to achieve high regioselectivity and yield?

  • Methodological Answer : Synthesis typically involves sequential benzoylation of methyl β-D-ribofuranoside. Critical parameters include:
  • Molar ratios : Use stoichiometric excess (3–5 eq.) of 4-chlorobenzoyl chloride to ensure complete substitution at the 2-, 3-, and 5-hydroxyl positions .
  • Solvent choice : Pyridine or dichloromethane (DCM) with catalytic DMAP enhances reactivity and regioselectivity by stabilizing acyl intermediates .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like migration of protecting groups .
  • Workup : Sequential washing with dilute HCl and NaHCO₃ removes unreacted reagents, followed by recrystallization (e.g., ethyl acetate/petroleum ether) for purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of benzoylation (e.g., downfield shifts for ester carbonyls at δ 165–170 ppm) and anomeric configuration (β-D-ribofuranoside: J₁,₂ ≈ 0 Hz) .
  • X-ray crystallography : Resolves stereochemical ambiguities; orthorhombic space groups (e.g., P2₁2₁2₁) are common for ribofuranoside derivatives .
  • ESI-MS : Validates molecular weight (calculated for C₂₇H₂₂Cl₃O₇: ~576.8 g/mol) and detects trace impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stereochemical outcomes during the benzoylation of ribofuranoside derivatives?

  • Methodological Answer : Stereochemical inconsistencies often arise from:
  • Mutarotation : Monitor reaction progress via polarimetry or ¹H NMR to detect α/β anomer interconversion in protic solvents .
  • Kinetic vs. thermodynamic control : Use bulky bases (e.g., DBU) to favor kinetically driven products, or prolonged reaction times for thermodynamically stable isomers .
  • Crystallography-guided optimization : Compare crystal structures of intermediates (e.g., methyl sulfonyl derivatives) to identify steric hindrance effects .

Q. What strategies are employed to identify and quantify synthetic byproducts or impurities in this compound?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate impurities (e.g., mono-/di-substituted esters or 4-chlorobenzophenone derivatives) .
  • Reference standards : Spiking with known impurities (e.g., 4-chlorobenzhydrol or fenofibric acid) aids peak identification .
  • Limit tests : Set thresholds for related substances (e.g., ≤0.1% for unspecified impurities) per ICH guidelines .

Q. How does the crystalline structure of related intermediates inform the design of analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Conformational analysis : X-ray data reveal preferred ring puckering (e.g., envelope conformations at C3 or C2), guiding modifications to improve target binding (e.g., antiviral activity) .
  • Hydrogen-bonding networks : Crystal packing interactions (e.g., O–H⋯O bonds) highlight solvent-accessible regions for functionalization (e.g., fluorination at C2) .

Q. What role does this compound play in the synthesis of nucleoside analogs, and how can its reactivity be modulated for targeted modifications?

  • Methodological Answer :
  • Antiviral prodrug intermediate : The 4-chlorobenzoyl groups protect hydroxyls during phosphoramidite coupling, enabling site-specific introduction of nucleobases (e.g., azido groups for zidovudine analogs) .
  • Selective deprotection : Use NH₃/MeOH or LiOH/THF to remove benzoyl groups without affecting acid-labile functionalities .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for the benzoylation of methyl ribofuranosides under similar conditions?

  • Methodological Answer : Discrepancies arise from:
  • Substrate purity : Commercial methyl ribofuranoside often contains α-anomers or moisture; pre-purification via silica gel chromatography improves consistency .
  • Catalyst degradation : DMAP hydrolyzes in humid conditions; use molecular sieves or anhydrous solvents to maintain activity .
  • Scale-dependent effects : Aggregation during crystallization reduces yields at >10 g scales; optimize anti-solvent ratios (e.g., EtOAc:hexane) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
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